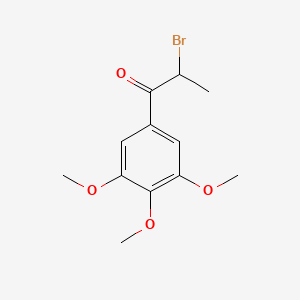![molecular formula C7H12O B14656055 Bicyclo[4.1.0]heptan-3-ol CAS No. 40213-64-7](/img/structure/B14656055.png)
Bicyclo[4.1.0]heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptan-3-ol: is an organic compound with the molecular formula C10H18O . It is a bicyclic alcohol, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which can produce various derivatives of bicyclo[4.1.0]heptan-3-ol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[4.1.0]heptan-3-ol is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- Alpha-caran-3-ol
- Beta-caran-3-ol
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness: this compound is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
40213-64-7 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2 |
InChI-Schlüssel |
WXHKMXWQRMULCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2C1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
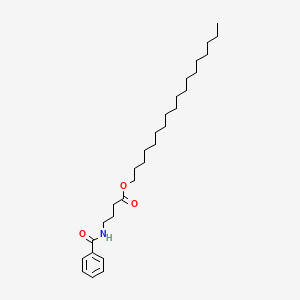
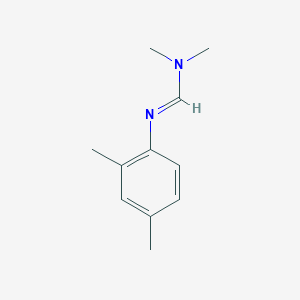


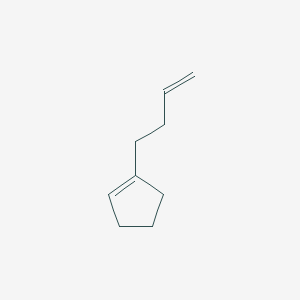
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)
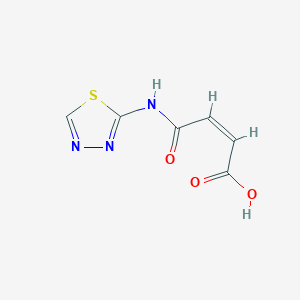

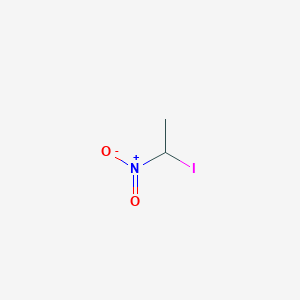

![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
